2,3-Dihydro-1-benzofuran-3-carboxylic acid

Description

The exact mass of the compound 2,3-Dihydro-1-benzofuran-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dihydro-1-benzofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1-benzofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydro-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIFJUFOAYMXFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340201 |

Source

|

| Record name | 2,3-Dihydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-55-9 |

Source

|

| Record name | 2,3-Dihydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details a robust synthetic methodology, outlines the underlying reaction mechanisms, and presents a systematic approach to the structural elucidation and purity assessment of the final compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel benzofuran-based scaffolds.

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds. Its unique three-dimensional architecture and electronic properties make it a valuable scaffold in the design of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, underscoring the importance of versatile and well-characterized synthetic routes to access novel analogues for drug discovery programs. This guide focuses specifically on the 3-carboxylic acid derivative, a key intermediate that allows for further functionalization and exploration of the chemical space around the dihydrobenzofuran core.

Strategic Approach to Synthesis

The synthesis of 2,3-dihydro-1-benzofuran-3-carboxylic acid can be approached through various strategies, including the cyclization of appropriately substituted phenolic precursors. A reliable and frequently employed method involves the reaction of a salicylaldehyde derivative with a suitable three-carbon building block, followed by cyclization and subsequent functional group manipulations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 2,3-dihydro-1-benzofuran-3-carboxylic acid, points towards a key ester intermediate, ethyl 2,3-dihydro-1-benzofuran-3-carboxylate. This intermediate can be envisioned to arise from an intramolecular cyclization of a phenolic precursor. This precursor, in turn, can be synthesized from a readily available starting material such as salicylaldehyde.

Recommended Synthetic Pathway: A Two-Step Approach

A robust and scalable synthesis of 2,3-dihydro-1-benzofuran-3-carboxylic acid is achieved through a two-step process commencing with the reaction between a 2-hydroxy-benzaldehyde derivative and 3-diazo-propionic acid ethyl ester, followed by the hydrolysis of the resulting ester.

"physicochemical properties of 2,3-Dihydro-1-benzofuran-3-carboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

Introduction

In the landscape of modern drug discovery, the 2,3-dihydrobenzofuran scaffold is a privileged structure, appearing in a multitude of biologically active natural products and synthetic molecules. Its rigid, planar structure provides a valuable framework for orienting functional groups in three-dimensional space to achieve potent and selective interactions with biological targets. This guide focuses on a specific, yet important, derivative: 2,3-Dihydro-1-benzofuran-3-carboxylic acid (CAS 39891-55-9) .

The introduction of a carboxylic acid group at the 3-position significantly influences the molecule's physicochemical profile, imparting ionizable character that governs its solubility, permeability, and potential for ionic interactions with protein targets. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for any rational drug design program involving this scaffold. This document provides a comprehensive analysis of the known physicochemical properties of this compound and outlines robust, field-proven protocols for their experimental determination.

Core Molecular Identifiers

Before delving into its physicochemical character, it is essential to establish the fundamental identity of the molecule.

-

IUPAC Name: 2,3-dihydro-1-benzofuran-3-carboxylic acid

-

Molecular Formula: C₉H₈O₃[3]

-

Molecular Weight: 164.16 g/mol

-

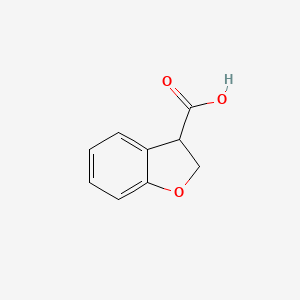

Chemical Structure:

Physicochemical Properties: A Quantitative Overview

The utility of a chemical entity in a biological system is dictated by its physical and chemical properties. For 2,3-Dihydro-1-benzofuran-3-carboxylic acid, available data is a mix of experimental and computationally predicted values. It is crucial to approach predicted data with the understanding that they are estimations and must be validated by empirical measurement for mission-critical applications.

Table 1: Summary of Physicochemical Properties

| Property | Value | Data Type | Source |

| Melting Point | 70 - 90 °C | Experimental | Combi-Blocks SDS[1] |

| Boiling Point | 316.7 °C | Experimental | ChemScene SDS[2] |

| logP | 1.25 - 1.8 | Predicted (ALOGPS) | CoreyChem[3], ChemFOnt[4] |

| Water Solubility | "Soluble" | Qualitative | CoreyChem[3] |

| 0.48 g/L | Predicted (ALOGPS) | ChemFOnt[4] | |

| pKa | Data Not Available | - | - |

Acidity (pKa)

The pKa, or acid dissociation constant, is arguably the most critical parameter for an ionizable compound like this one. It dictates the charge state of the carboxylic acid at a given pH, which in turn profoundly impacts solubility, lipophilicity (logD), membrane permeability, and receptor binding.

-

Field Insight: No experimental or reliably predicted pKa value for 2,3-Dihydro-1-benzofuran-3-carboxylic acid is available in the surveyed literature. Based on the structure—a carboxylic acid attached to a benzylic carbon—one can anticipate a pKa value in the range of 3.5 to 4.5, similar to other aryl-substituted aliphatic carboxylic acids. However, this is a hypothesis that demands experimental verification. The electron-donating nature of the adjacent ether oxygen may slightly increase the pKa compared to a simple phenylacetic acid.

Given its importance, direct experimental determination is non-negotiable. A detailed protocol for its measurement via potentiometric titration is provided in Section 3.1.

Lipophilicity (logP & logD)

Lipophilicity, the affinity of a molecule for a non-polar environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

logP (Partition Coefficient): This measures the lipophilicity of the neutral form of the molecule. Predicted values from various sources show some variance, clustering around 1.25 to 1.8.[3][4] This moderate logP suggests that the uncharged molecule has a reasonable balance of hydrophilic and lipophilic character.

-

logD (Distribution Coefficient): For an ionizable molecule, logD is the more biologically relevant metric. It represents the effective lipophilicity at a specific pH, accounting for both the neutral and ionized species. At physiological pH (7.4), which is well above the anticipated pKa, the carboxylic acid will be predominantly deprotonated (carboxylate form). This negative charge will dramatically decrease its lipophilicity, resulting in a logD value significantly lower (more negative) than its logP.

-

Expert Causality: The discrepancy between logP and logD is a classic challenge in drug design. High logP might be necessary for membrane traversal, but if the pKa causes the molecule to be fully ionized in the bloodstream (pH 7.4), its ability to enter cells can be severely hampered. Therefore, experimentally determining the logD profile across a range of pH values is essential. The shake-flask method, detailed in Section 3.2, remains the gold standard for this measurement.[5][6][7]

Aqueous Solubility

Solubility is a fundamental property that affects everything from in vitro assay performance to oral bioavailability. Poor aqueous solubility is a frequent cause of compound attrition in drug development pipelines.

-

Field Insight: The available data is limited to a qualitative description of "soluble" and a predicted value of 0.48 g/L.[3][4] This predicted value is moderately low and could present challenges in formulation and achieving desired concentrations for biological assays. As with pKa and logP, this property must be determined experimentally. The equilibrium or thermodynamic solubility assay (Section 3.3) provides the most accurate and relevant measurement for drug development, as it reflects the true saturation solubility of the most stable crystalline form of the compound.[8][9][10]

Experimental Protocols for Physicochemical Characterization

The following protocols are self-validating systems designed for accuracy and reproducibility. They represent standard methodologies employed in the pharmaceutical industry.

Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the acid dissociation constant.[11][12]

Methodology Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

-

Preparation: Accurately weigh 5-10 mg of 2,3-Dihydro-1-benzofuran-3-carboxylic acid. Dissolve the compound in a minimal amount of a water-miscible co-solvent (e.g., methanol or DMSO) if necessary, then dilute with degassed, deionized water to a final volume of 20-25 mL. Add a concentrated KCl solution to achieve a constant ionic strength (e.g., 0.15 M).[13]

-

Acidification: Place the solution in a jacketed titration vessel maintained at 25°C. Immerse a calibrated pH electrode and a burette tip. Purge the solution with nitrogen to prevent CO₂ absorption. Acidify the solution to pH 2.0 with 0.1 M HCl.[13]

-

Titration: Titrate the solution with standardized, carbonate-free 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition.

-

Data Analysis: Record the pH versus the volume of NaOH added. Plot the titration curve. The pKa is the pH at the half-equivalence point (the point where half the volume of titrant required to reach the inflection point has been added).[11]

Determination of logP/D by the Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[6][7][14]

Methodology Workflow

Caption: Workflow for logD determination via the shake-flask method.

Step-by-Step Protocol:

-

Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate each solvent by mixing them vigorously for 24 hours, then allowing them to separate. This prevents volume changes during the experiment.[5]

-

Partitioning: Add a small amount of a concentrated stock solution of the compound (e.g., 10 mM in DMSO) to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v). The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 18-24 hours).[5]

-

Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as LC-MS/MS or HPLC-UV.

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

This assay measures the saturation solubility of a compound, where the dissolved solute is in equilibrium with an excess of solid material.[8][15]

Methodology Workflow

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial.[8]

-

Incubation: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of phosphate buffer, pH 7.4) to the vial.[8] Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Equilibration: Agitate the samples for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached between the solid and dissolved states.[15]

-

Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).

-

Quantification: Prepare a calibration curve from a stock solution of the compound (e.g., in DMSO). Dilute the saturated supernatant and quantify the concentration against the calibration curve using a suitable analytical method like HPLC-UV or LC-MS/MS.[9]

Conclusion

2,3-Dihydro-1-benzofuran-3-carboxylic acid is a molecule of significant interest, yet its fundamental physicochemical properties are not well-documented in publicly accessible literature. The available data, a mix of qualitative descriptions and computational predictions, suggests moderate lipophilicity and potentially limited aqueous solubility. Crucially, the lack of an experimental pKa value represents a significant knowledge gap that hinders a full understanding of its behavior in a biological context.

For researchers and drug development professionals working with this scaffold, the path forward is clear: empirical determination of these core properties is essential. The robust, industry-standard protocols detailed in this guide for measuring pKa, logD, and thermodynamic solubility provide a validated framework for generating the high-quality data needed to make informed decisions, mitigate risks, and ultimately unlock the full potential of this valuable chemical entity.

References

-

LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved January 22, 2026, from [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved January 22, 2026, from [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved January 22, 2026, from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 22, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 22, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 22, 2026, from [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 22, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 22, 2026, from [Link]

-

Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved January 22, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 22, 2026, from [Link]

-

Chemical card for 7-[(6-carboxy-3,4,5... (n.d.). ChemFOnt. Retrieved January 22, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 22, 2026, from [Link]/ECETOC-TR-122-App-A.pdf)

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,3-dihydro-1-benzofuran-3-carboxylic Acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 4. ChemFOnt: Showing chemical card for 7-[(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy]-5-(5,7-dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)-2-(3-methoxyphenyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid (CFc000119344) [chemfont.ca]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. evotec.com [evotec.com]

- 11. web.williams.edu [web.williams.edu]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

"biological activity of 2,3-Dihydro-1-benzofuran-3-carboxylic acid derivatives"

An In-Depth Technical Guide to the Biological Activity of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid Derivatives

This technical guide provides a comprehensive exploration of the 2,3-dihydro-1-benzofuran-3-carboxylic acid scaffold, a cornerstone in modern medicinal chemistry. We will delve into the diverse biological activities of its derivatives, the underlying mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for novel therapeutic discovery.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran ring system, an oxygen-containing heterocycle composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry.[1][2][3][4] Found in numerous natural products and synthetic compounds, benzofuran derivatives exhibit a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5]

The strategic saturation of the furan ring to form the 2,3-dihydro-1-benzofuran core is a key synthetic modification. This structural change alters the molecule's planarity and electronic properties, often leading to improved physicochemical characteristics and novel biological activities.[6] This guide focuses specifically on derivatives of 2,3-dihydro-1-benzofuran-3-carboxylic acid, a versatile starting point for creating compounds with significant therapeutic promise across multiple disease areas.

Key Biological Activities and Therapeutic Targets

Derivatives of 2,3-dihydro-1-benzofuran-3-carboxylic acid have been shown to interact with a variety of biological targets, leading to potent therapeutic effects.

Cannabinoid Receptor 2 (CB2) Agonism: A Target for Neuropathic Pain

The endocannabinoid system, particularly the Cannabinoid Receptor 2 (CB2), is a critical target for immunomodulation and the treatment of neuropathic pain.[7] Unlike the CB1 receptor, CB2 is primarily expressed in immune cells, and its activation does not produce psychotropic effects, making it an attractive therapeutic target.

Researchers have successfully designed and synthesized novel series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective CB2 agonists.[7][8] A key finding in these studies is the critical role of stereochemistry. For the selective compound designated MDA7, enantiomer separation revealed that the S-enantiomer was the active form, while the R-enantiomer was inactive.[7][8] These compounds have shown efficacy in animal models of neuropathic pain, underscoring their potential for clinical development.[7]

The CB2 receptor is a G protein-coupled receptor (GPCR). Agonist binding initiates a signaling cascade that ultimately suppresses microglial cell activation and neuroinflammation.[7]

Caption: CB2 Receptor signaling cascade upon agonist binding.

Anticancer Activity via NF-κB Inhibition

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a pivotal regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Novel 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been developed as potent anticancer agents that function by inhibiting NF-κB transcriptional activity.[9]

These compounds exhibit significant cytotoxic activity at low micromolar concentrations against a range of human cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), and prostate (PC-3) cancers.[9] Structure-activity relationship (SAR) studies have revealed that substituents on the N-phenyl ring are crucial for activity. Specifically, the presence of hydrophobic groups enhances NF-κB inhibitory activity, while groups capable of a positive mesomeric effect (+M) potentiate anticancer activity.[9]

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Anti-inflammatory and Antimicrobial Properties

The 2,3-dihydrobenzofuran scaffold is also associated with potent anti-inflammatory and antimicrobial activities.[10][11] Analogues of the mold metabolite wortmannin, which feature a 2,3-dihydrobenzofuran-2-one core, have been shown to be powerful anti-inflammatory agents.[12] Their mechanism of action involves the inhibition of prostaglandin synthesis. Certain compounds in this class, such as 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, were found to be more potent than the established drug diclofenac.[12]

Furthermore, various halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Gram-positive bacteria and yeasts like Candida albicans.[13] The introduction of bromine atoms, in particular, can significantly enhance antimicrobial and antifungal effects.[13][14]

GPR40/FFA1 Agonism for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), plays a crucial role in mediating the amplification of glucose-stimulated insulin secretion in pancreatic β-cells.[15] This makes it a prime target for the treatment of type 2 diabetes. (2,3-Dihydro-1-benzofuran-3-yl)acetic acid derivatives were identified as promising GPR40 agonists. Through a process of chemical optimization aimed at reducing lipophilicity and improving pharmacokinetic profiles, the compound TAK-875 was developed.[15] This agent demonstrated significant glucose-lowering and insulinotropic effects in diabetic rats and has been evaluated in human clinical trials.[15]

Quantitative Data Summary

The biological potency of these derivatives is often quantified by values such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). Below is a summary of representative data.

| Compound Class | Target/Assay | Cell Line / System | Activity (IC₅₀/EC₅₀) | Reference |

| N-phenylamide Derivatives | Cytotoxicity | ACHN (Renal Cancer) | 2.74 µM | [5] |

| N-phenylamide Derivatives | Cytotoxicity | HCT15 (Colon Cancer) | 2.37 µM | [5] |

| N-phenylamide Derivatives | Cytotoxicity | MM231 (Breast Cancer) | 2.20 µM | [5] |

| N-phenylamide Derivatives | NF-κB Inhibition | LPS-stimulated RAW 264.7 | Low micromolar range | [9] |

| Halogenated Derivatives | Antifungal | Candida albicans | MIC: 100 µg/mL | [13] |

| Halogenated Derivatives | Antibacterial | Staphylococcus aureus | MIC: 50 to 200 µg/mL | [13] |

| (Dihydro-benzofuran-3-yl)acetic acids | GPR40 Agonism | In vitro assay | Potent agonism | [15] |

Note: MIC = Minimum Inhibitory Concentration. Specific values can vary significantly based on the exact substitutions on the core scaffold.

Experimental Protocols and Methodologies

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and evaluation of 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives.

General Synthetic Workflow

The synthesis of these derivatives often involves a multi-step process. A representative pathway is the cyclization/cross-coupling reaction to form the core ring system, followed by functionalization.

Caption: Generalized synthetic scheme for 2,3-dihydro-1-benzofuran derivatives.

Protocol: Synthesis of 3-Benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid [7]

-

Starting Material Preparation: Begin with the appropriate substituted 2,3-dihydrobenzofuran ester precursor (e.g., compound 10a as described in the reference).[7]

-

Saponification: Dissolve the ester (0.44 mmol) in a mixture of THF (6 mL), EtOH (6 mL), and H₂O (1 mL).

-

Base Hydrolysis: Add NaOH (120 mg, 3 mmol) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acidification: Upon completion, carefully acidify the reaction medium by adding a 1.2 M HCl solution until the pH is acidic.

-

Extraction: Extract the aqueous layer with ethyl acetate (EtOAc).

-

Work-up: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid product.

-

Purification: Purify the product using column chromatography or recrystallization as needed.

Causality: The use of a strong base (NaOH) is essential to hydrolyze the ester functional group to the corresponding carboxylate salt. Subsequent acidification is required to protonate the carboxylate, yielding the final carboxylic acid product. The solvent mixture ensures the solubility of both the organic substrate and the aqueous base.

Anticancer Cytotoxicity Assay (SRB Protocol)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity based on the measurement of cellular protein content.[9]

-

Cell Plating: Seed cancer cells (e.g., HCT15, PC-3) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized 2,3-dihydro-1-benzofuran derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at approximately 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation: This protocol includes a vehicle control to establish the baseline for 100% cell viability. The use of serial dilutions allows for the generation of a dose-response curve, which is essential for accurately calculating the IC₅₀ value and validating the compound's cytotoxic effect.

Conclusion and Future Outlook

The 2,3-dihydro-1-benzofuran-3-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Derivatives have demonstrated potent and selective activity against a range of high-value targets, including the CB2 receptor for neuropathic pain, the NF-κB pathway for cancer, and the GPR40 receptor for type 2 diabetes.[7][9][15]

Future research should focus on several key areas:

-

Lead Optimization: Further refinement of lead compounds to enhance target selectivity, improve pharmacokinetic profiles (ADMET properties), and reduce potential off-target toxicities.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular interactions between these derivatives and their biological targets to guide rational drug design.

-

Exploration of New Targets: Screening of existing and novel compound libraries against other disease-relevant targets to uncover new therapeutic applications for this privileged scaffold.

The continued exploration of 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives holds immense promise for addressing unmet medical needs and advancing the frontier of drug discovery.

References

-

Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629. Available at: [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S., Al-Malki, J., El-Senduny, F. F., Badria, F. A., & Abdel-Naim, A. B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

-

Reddy, T. S., Kumar, M. P., Kumar, B. S., & Shankaraiah, G. (2019). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Serbian Chemical Society, 84(1), 1-11. Available at: [Link]

-

Serafin, A., Staszewska-Krajewska, O., Szymańska, E., & Głowacka, J. K. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4751. Available at: [Link]

-

Wang, Y., Lu, Y., Zhang, Y., & Zhang, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26759. Available at: [Link]

-

Negoro, N., Sasaki, S., Kaku, H., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of Medicinal Chemistry, 55(8), 3960-3974. Available at: [Link]

-

Gupta, A., Harris, S. D., & O'Connell, M. J. (2012). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 56(6), 3345-3354. Available at: [Link]

-

Jo, E., Kim, H. J., Lee, S., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2541-2545. Available at: [Link]

-

Lavanya, A., Sribalan, R., & Padmini, V. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Saudi Pharmaceutical Journal, 23(3), 277-285. Available at: [Link]

-

Diaz, P., Phatak, S. S., Xu, J., et al. (2009). 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629. Available at: [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

-

Request PDF. (n.d.). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. Retrieved from [Link]

-

Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. Available at: [Link]

-

Chen, Y., Li, Y., Wang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 24(9), 7861. Available at: [Link]

-

Kuder, K., Kleszczyńska, H., & Głowacka, J. K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Available at: [Link]

-

Reddy, G. C. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 7. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Dihydro-1-benzofuran-3-carboxylic Acid: A Chiral Scaffold for Modern Drug Discovery

Abstract

2,3-Dihydro-1-benzofuran-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic structure, combined with a crucial stereocenter at the C-3 position, makes it a privileged scaffold for the development of stereospecific therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chiral resolution, and strategic application of this intermediate. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and showcase its application in the development of potent and selective drug candidates, particularly focusing on Cannabinoid Receptor 2 (CB2) agonists. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Core

The benzofuran ring system is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs and biologically active natural products.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] The reduction of the furan ring to its 2,3-dihydro form introduces a three-dimensional architecture and, critically, the potential for stereocenters.

The introduction of a carboxylic acid group at the C-3 position creates 2,3-dihydro-1-benzofuran-3-carboxylic acid, a chiral intermediate that serves two primary functions:

-

A Chiral Anchor: The stereochemistry at C-3 is often determinant for biological activity. The separation and use of a single enantiomer can dramatically improve a drug candidate's potency and selectivity while reducing off-target effects.

-

A Versatile Chemical Handle: The carboxylic acid group is a prime functional group for chemical modification, allowing for the straightforward synthesis of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

Derivatives of this scaffold have been instrumental in creating novel therapeutics, most notably in the field of neuropathic pain through the modulation of the Cannabinoid Receptor 2 (CB2).[3]

Synthesis and Chiral Purity: Accessing the Key Intermediate

The synthesis of enantiomerically pure 2,3-dihydro-1-benzofuran-3-carboxylic acid is a key challenge that dictates its utility. Strategies generally fall into two categories: asymmetric synthesis to directly form a single enantiomer, or racemic synthesis followed by chiral resolution.

Racemic Synthesis Strategies

The construction of the racemic dihydrobenzofuran ring system can be achieved through various cyclization strategies. A common approach involves intramolecular Michael additions of α,β-unsaturated carboxylic acids, which can be facilitated by bifunctional catalysts.[4] Another powerful method is the rhodium(III)-catalyzed C-H activation and carbooxygenation of N-phenoxyacetamides with 1,3-dienes, which constructs the dihydrobenzofuran core in a redox-neutral annulation.[4]

The choice of method depends on the availability of starting materials and tolerance to various functional groups. The rhodium-catalyzed approach, for instance, offers excellent chemoselectivity and compatibility with a wide range of substrates.[4]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

"discovery and history of 2,3-Dihydro-1-benzofuran-3-carboxylic acid"

An In-Depth Technical Guide to 2,3-Dihydro-1-benzofuran-3-carboxylic Acid: Synthesis, History, and Scientific Significance

Abstract

This technical guide provides a comprehensive exploration of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, a heterocyclic compound of growing interest within medicinal chemistry and materials science. Unlike its more extensively studied C2-carboxylic acid isomer, the history and synthesis of this specific C3-substituted scaffold are less broadly documented, presenting a unique landscape for researchers. This document details the historical context of its development, outlines key synthetic methodologies from its ester precursors, discusses its physicochemical properties, and explores its current and potential applications. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific molecular entity.

Part 1: Introduction to the Dihydrobenzofuran Scaffold

The benzofuran ring system, consisting of a fused benzene and furan ring, is a foundational scaffold in a vast number of natural products and synthetic compounds.[1] These structures are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The partial saturation of the furan ring to form the 2,3-dihydrobenzofuran core introduces a three-dimensional architecture with chiral centers, significantly expanding the chemical space and biological targeting possibilities.

While the synthesis and application of 2-substituted dihydrobenzofurans are well-established, the C3-functionalized isomers, such as 2,3-Dihydro-1-benzofuran-3-carboxylic acid, represent a more specialized area of investigation. The distinct placement of the carboxylic acid function at the C3 position fundamentally alters the molecule's stereochemistry, electronic distribution, and potential biological interactions compared to its C2 counterpart.

Part 2: Discovery and Historical Context

The documented history of 2,3-Dihydro-1-benzofuran-3-carboxylic acid is primarily linked to the synthesis of its derivatives rather than a singular discovery event. Early and significant work in this area often involved the synthesis of its corresponding ethyl ester, ethyl 2,3-dihydro-1-benzofuran-3-carboxylate, which serves as a stable and versatile precursor.

A key historical method for accessing this dihydrobenzofuran scaffold involves the chemical reduction of the unsaturated benzofuran ring. Bongen et al. reported a notable synthesis where 3-ethoxycarbonyl benzofuran was reduced using magnesium turnings in methanol to yield ethyl 2,3-dihydro-1-benzofuran-3-carboxylate.[2][3] This foundational reaction demonstrated a reliable pathway to the saturated heterocyclic system, which could then be further modified. The final step to obtain the target carboxylic acid is a standard ester hydrolysis. This two-step sequence—reduction of the benzofuran ester followed by hydrolysis—remains a cornerstone in the synthesis of this compound.

Part 3: Synthesis and Methodologies

The synthesis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid is most efficiently achieved through a two-stage process starting from commercially available salicylaldehyde. This process involves the initial formation of an unsaturated benzofuran ester, followed by a selective reduction of the furan ring's double bond, and concluding with ester hydrolysis.

Stage 1: Synthesis of Ethyl 1-Benzofuran-3-carboxylate

A common and effective method begins with the reaction of a substituted salicylaldehyde with ethyl diazoacetate.[4] This reaction proceeds to form the ethyl 1-benzofuran-3-carboxylate core.

Stage 2: Reduction to Ethyl 2,3-Dihydro-1-benzofuran-3-carboxylate

The selective reduction of the C2-C3 double bond of the benzofuran ring is the critical step. A well-documented procedure utilizes magnesium (Mg) in methanol (MeOH).[5] This method is favored for its effectiveness in reducing the electron-deficient double bond of the furan ring while leaving the aromatic benzene ring intact.

Stage 3: Hydrolysis to 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using a strong base like sodium hydroxide (NaOH), followed by acidification to protonate the carboxylate salt.[5]

Experimental Protocol: A Representative Synthesis

The following protocol outlines the reduction and hydrolysis steps to prepare the title compound from its unsaturated ester precursor.

Step 1: Reduction of Ethyl 1-Benzofuran-3-carboxylate

-

Dissolve ethyl 1-benzofuran-3-carboxylate (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

Cool the solution to -15 °C under a nitrogen atmosphere.

-

Add magnesium turnings (30.0 equivalents) portion-wise to the cooled solution, maintaining the temperature.

-

Allow the reaction to stir at -15 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude ethyl 2,3-dihydro-1-benzofuran-3-carboxylate.

Step 2: Hydrolysis to 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

-

Dissolve the crude ethyl ester from the previous step (1.0 equivalent) in a 1:1:1 mixture of THF, MeOH, and water.

-

Add an aqueous solution of sodium hydroxide (2 M, 4.0 equivalents).

-

Heat the resulting solution to 70 °C and stir overnight.

-

After cooling to room temperature, acidify the reaction mixture to pH 1 with hydrochloric acid (1 M).

-

A precipitate of 2,3-Dihydro-1-benzofuran-3-carboxylic acid will form.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: Synthesis workflow for 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

Part 4: Physicochemical and Spectroscopic Properties

The characterization of 2,3-Dihydro-1-benzofuran-3-carboxylic acid and its precursors is crucial for confirming its structure and purity. While a comprehensive public database of its properties is not as extensive as for its C2 isomer, data can be inferred from synthetic reports and standard spectroscopic principles.[6][7]

| Property | Data/Expected Characteristics |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Typically a white to off-white solid |

| ¹H NMR | Expected signals include aromatic protons (approx. 6.8-7.2 ppm), a methine proton at C3 (CH-COOH), and diastereotopic methylene protons at C2 (-O-CH₂-). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>10 ppm). |

| ¹³C NMR | Expected signals include a carbonyl carbon (C=O) for the carboxylic acid (approx. 170-180 ppm), aromatic carbons, and two aliphatic carbons for C2 and C3 of the dihydrofuran ring. |

| Infrared (IR) | Characteristic peaks for O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O-C stretch of the ether linkage. |

Note: Specific chemical shifts and coupling constants would require experimental determination.

Part 5: Applications and Future Outlook

While its C2 isomer has been extensively developed into potent and selective agonists for the Cannabinoid Receptor 2 (CB2), showing potential for treating neuropathic pain, the direct biological applications of 2,3-Dihydro-1-benzofuran-3-carboxylic acid are less explored.[8][9]

However, the core scaffold is of significant interest. The development of synthetic libraries based on the 2,3-dihydro-2-aryl-benzofuran-3-carboxylic acid framework highlights its utility in diversity-oriented synthesis for drug discovery programs.[5] The defined three-dimensional structure of the dihydrobenzofuran ring makes it an attractive scaffold for creating molecules with precise spatial arrangements of functional groups, which is critical for selective interaction with biological targets.

Future research could focus on:

-

Exploring Biological Targets: Screening 2,3-Dihydro-1-benzofuran-3-carboxylic acid and its derivatives against various biological targets to uncover novel pharmacological activities.

-

Asymmetric Synthesis: Developing efficient enantioselective syntheses to isolate and study the biological effects of individual enantiomers, as stereochemistry is often crucial for activity.[8]

-

Materials Science: Investigating the use of this scaffold as a monomer or building block in the development of novel polymers or functional materials.

Conclusion

2,3-Dihydro-1-benzofuran-3-carboxylic acid is a valuable heterocyclic compound whose full potential is still being uncovered. Its history is tied to the chemical manipulation of the more common benzofuran system, and its synthesis relies on established, robust chemical transformations. While it currently stands in the shadow of its more famous C2-substituted isomer, its unique structural and electronic properties make it a compelling target for future research in medicinal chemistry and beyond. This guide provides the foundational knowledge necessary for scientists to engage with and innovate upon this promising molecular scaffold.

References

-

Bongen, F. J., et al. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.

-

BenchChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9.

-

Lätti, S., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 235-246.

-

(n.d.). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate.

-

(n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate.

-

(n.d.). 1 H and 13 C NMR spectra data of compound 1. ResearchGate.

-

Edwards, C. R., Readhead, M. J., & Tweddle, N. J. (1987). A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid: A general route to 2,3‐dihydrobenzofurans. Journal of Heterocyclic Chemistry, 24(2), 495–496.

-

Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 86, 172-180.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.

-

Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.

-

PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid.

-

Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26758.

-

Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.

-

Katritzky, A. R., et al. (2005). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2005(5), 179-191.

-

Catalani, A., et al. (2024). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Pharmaceuticals, 17(1), 123.

-

ResearchGate. (n.d.). Diels-alder reactions with ethyl 1-benzofuran-3-carboxylates.

-

ResearchGate. (n.d.). Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates via Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)phenyl]- 2-hydroxyalkanoates Followed by Oxidation.

-

Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 9. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

This technical guide provides a comprehensive overview of the expected and observed spectroscopic data for 2,3-Dihydro-1-benzofuran-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with data from related structures to offer a robust framework for the characterization of this molecule. Given the limited availability of a complete public dataset for the unsubstituted parent compound, this guide integrates foundational spectroscopic principles with data from isomers and derivatives to provide a thorough analytical perspective.

Introduction

2,3-Dihydro-1-benzofuran-3-carboxylic acid is a heterocyclic compound featuring a benzofuran core, a five-membered heterocyclic ether ring fused to a benzene ring, with a carboxylic acid substituent at the 3-position. The dihydro- prefix indicates the saturation of the 2,3-double bond of the furan ring. This structural motif is of interest in medicinal chemistry due to the prevalence of the 2,3-dihydrobenzofuran scaffold in a variety of biologically active natural products and synthetic compounds. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.

This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of 2,3-Dihydro-1-benzofuran-3-carboxylic acid, providing a detailed interpretation of expected spectral features and a methodology for their acquisition.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 2,3-Dihydro-1-benzofuran-3-carboxylic acid dictates its spectroscopic fingerprint. The key structural features to consider are the aromatic ring, the dihydrofuran ring with a chiral center at C3, and the carboxylic acid group.

Caption: Molecular structure of 2,3-Dihydro-1-benzofuran-3-carboxylic acid highlighting its key functional components.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3-Dihydro-1-benzofuran-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, and the carboxylic acid proton.

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Aromatic (4H) | 6.8 - 7.3 | Multiplet | The exact shifts and multiplicities will depend on the substitution pattern of any derivatives, but for the unsubstituted compound, complex splitting is expected. |

| O-CH ₂ (2H at C2) | 4.0 - 4.8 | Doublet of Doublets (AB quartet) | These protons are diastereotopic due to the adjacent chiral center at C3, leading to complex splitting. |

| CH -COOH (1H at C3) | 3.5 - 4.0 | Triplet or Multiplet | This proton is coupled to the two protons at C2. |

| COOH (1H) | 10.0 - 13.0 | Broad Singlet | The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent due to hydrogen bonding. |

Expert Insight: The diastereotopic protons at the C2 position are a key feature. Their distinct chemical shifts and mutual coupling, further split by the C3 proton, provide definitive evidence for the chiral center at C3. The coupling constants between the C2 and C3 protons are also diagnostic of the relative stereochemistry in substituted analogs.

¹³C NMR Spectroscopy: Expected Chemical Shifts

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

| Carbon(s) | Expected Chemical Shift (ppm) | Notes |

| C =O (Carboxylic Acid) | 170 - 180 | The carbonyl carbon is significantly deshielded. |

| Aromatic C -O | 155 - 160 | The aromatic carbon attached to the ether oxygen. |

| Aromatic C -H | 110 - 130 | Four distinct signals are expected for the unsubstituted aromatic ring. |

| Aromatic Quaternary C | 120 - 140 | The aromatic carbon at the fusion of the two rings. |

| O-C H₂ (C2) | 70 - 80 | The carbon of the methylene group in the dihydrofuran ring. |

| C H-COOH (C3) | 45 - 55 | The chiral carbon bearing the carboxylic acid group. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 2,3-Dihydro-1-benzofuran-3-carboxylic acid will be dominated by absorptions from the carboxylic acid and the aromatic ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | This broad absorption is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretching.[1][2] |

| C-H (Aromatic) | 3000 - 3100 | Sharp | |

| C-H (Aliphatic) | 2850 - 3000 | Sharp | |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The conjugation with the benzene ring is not direct, so the absorption is expected in the typical range for a saturated carboxylic acid.[3] |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak, Sharp | |

| C-O (Ether) | 1200 - 1270 (aryl-alkyl) and 1000-1100 (C-O stretch) | Strong |

Trustworthiness through Self-Validation: The simultaneous presence of the very broad O-H stretch and the strong C=O stretch is a highly reliable indicator of a carboxylic acid functional group.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Fragmentation Pattern

For 2,3-Dihydro-1-benzofuran-3-carboxylic acid (Molecular Weight: 178.17 g/mol ), the following fragmentation pathways are plausible under electron ionization (EI) or electrospray ionization (ESI).

-

Molecular Ion (M⁺˙): The molecular ion peak at m/z 178 is expected to be observed.

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment at m/z 133.

-

Loss of H₂O: Dehydration can occur, particularly in chemical ionization, leading to a peak at m/z 160.

-

Retro-Diels-Alder type fragmentation: Cleavage of the dihydrofuran ring can lead to characteristic fragments. Studies on related dihydrobenzofuran neolignans have shown complex fragmentation pathways involving losses of small molecules like CO and methanol (in derivatives).[4]

-

Decarboxylation: Loss of CO₂ from the molecular ion can produce a fragment at m/z 134.

Caption: Plausible mass spectrometry fragmentation pathways for 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.

-

IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable. For liquid samples, a thin film between salt plates can be used.

-

MS: For ESI-MS, prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization. For EI-MS, a solid probe or direct injection may be used.

Instrumentation and Data Acquisition

Caption: A generalized workflow for the spectroscopic characterization of 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

Conclusion

The spectroscopic characterization of 2,3-Dihydro-1-benzofuran-3-carboxylic acid relies on a multi-technique approach. While a complete, publicly available dataset for the unsubstituted molecule is currently scarce, a thorough understanding of the expected spectroscopic features can be derived from the fundamental principles of NMR, IR, and MS, and by comparative analysis of its isomers and derivatives. This guide provides a robust framework for researchers to confidently identify and characterize this molecule, ensuring the scientific integrity of their work. The combination of the predicted data and the outlined experimental protocols offers a solid foundation for the successful elucidation of the structure of 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

References

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Dias, H. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(5), 443-453. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

-

Murineddu, G., et al. (2012). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 55(17), 7653-7667. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Retrieved from [Link]

-

SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]

- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2,3-Dihydrobenzofuran (HMDB0013815). Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2,3-Dihydro-1-benzofuran-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its structural rigidity and synthetic tractability have made it an attractive starting point for the development of novel therapeutics across a range of disease areas, including cancer, inflammation, metabolic disorders, and neuropathic pain.[1][2][5][6][7] This technical guide focuses on the specific molecule, 2,3-Dihydro-1-benzofuran-3-carboxylic acid, and explores its potential therapeutic targets. While direct pharmacological data on this precise molecule is limited, a comprehensive analysis of its close structural analogs provides a strong rationale for investigating its activity against several key biological targets. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for the systematic evaluation of this compound's therapeutic potential.

Cannabinoid Receptor 2 (CB2) Agonism: A Potential Avenue for Pain and Inflammation

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune tissues.[5][8] Its activation is associated with the suppression of neuroinflammation and has emerged as a promising target for the treatment of neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[5]

Scientific Rationale

Derivatives of 2,3-dihydro-1-benzofuran have been identified as potent and selective CB2 agonists.[5][8] These molecules are thought to mimic the scaffold of other known CB2 agonists, suggesting that the core 2,3-dihydrobenzofuran structure is a key pharmacophore for CB2 binding.[5] The carboxylic acid moiety at the 3-position of 2,3-Dihydro-1-benzofuran-3-carboxylic acid could potentially engage in hydrogen bonding interactions within the CB2 binding pocket, contributing to affinity and efficacy.

Experimental Validation Workflow

A systematic approach is required to validate 2,3-Dihydro-1-benzofuran-3-carboxylic acid as a CB2 agonist. The following workflow outlines the key experimental steps.

Figure 1: Experimental workflow for validating CB2 receptor agonism.

Detailed Experimental Protocols

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Ki) of 2,3-Dihydro-1-benzofuran-3-carboxylic acid for the human CB2 receptor.

-

Methodology:

-

Prepare membranes from cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

-

Incubate the membranes with a known radiolabeled CB2 ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

-

2. cAMP Assay:

-

Objective: To assess the functional potency (EC50) of the compound in inhibiting adenylyl cyclase activity.

-

Methodology:

-

Use a cell line co-expressing the human CB2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).

-

Stimulate adenylyl cyclase with forskolin.

-

Treat the cells with increasing concentrations of 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

-

Measure the resulting change in luminescence or other reporter signal, which is inversely proportional to cAMP levels.

-

Determine the EC50 value from the dose-response curve.

-

G protein-Coupled Receptor 40 (GPR40/FFA1) Agonism: A Potential Treatment for Type 2 Diabetes

GPR40, also known as Free Fatty Acid Receptor 1 (FFA1), is a GPCR located on pancreatic β-cells that mediates glucose-stimulated insulin secretion in response to free fatty acids.[6] Agonists of GPR40 are of significant interest as potential therapeutics for type 2 diabetes.[6]

Scientific Rationale

A derivative of (2,3-dihydro-1-benzofuran-3-yl)acetic acid, TAK-875, was a potent and selective GPR40 agonist that reached clinical trials for the treatment of type 2 diabetes.[6] This provides a strong precedent for investigating other 2,3-dihydrobenzofuran derivatives, including 2,3-Dihydro-1-benzofuran-3-carboxylic acid, as GPR40 agonists. The carboxylic acid is a key feature for binding to GPR40, and its placement on the dihydrobenzofuran scaffold in the title compound warrants investigation.

Signaling Pathway and Validation

Activation of GPR40 by an agonist leads to the activation of Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and ultimately enhancing glucose-stimulated insulin secretion.

Figure 2: GPR40 signaling pathway leading to insulin secretion.

Detailed Experimental Protocols

1. Intracellular Calcium Mobilization Assay:

-

Objective: To measure the ability of the compound to induce a calcium flux in GPR40-expressing cells.

-

Methodology:

-

Culture cells stably expressing human GPR40 (e.g., CHO-K1 cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Add varying concentrations of 2,3-Dihydro-1-benzofuran-3-carboxylic acid to the cells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Determine the EC50 value from the dose-response curve.

-

2. In Vitro Insulin Secretion Assay:

-

Objective: To assess the compound's ability to potentiate glucose-stimulated insulin secretion from pancreatic islets.

-

Methodology:

-

Isolate pancreatic islets from mice or rats.

-

Pre-incubate the islets in a low-glucose buffer.

-

Incubate the islets with a high-glucose buffer in the presence or absence of varying concentrations of the test compound.

-

Collect the supernatant and measure insulin concentration using an ELISA kit.

-

Evaluate the dose-dependent enhancement of glucose-stimulated insulin secretion.

-

Anticancer Activity via NF-κB Inhibition

The transcription factor nuclear factor-kappa B (NF-κB) plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[7] Inhibition of the NF-κB pathway is a well-established strategy in cancer drug discovery.[7]

Scientific Rationale

Several N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have demonstrated potent cytotoxic activities against a range of human cancer cell lines and have been shown to inhibit NF-κB transcriptional activity.[7] This suggests that the 2,3-dihydrobenzofuran scaffold may serve as a basis for the development of NF-κB inhibitors. The carboxylic acid functional group of the title compound could be crucial for interacting with key residues in the NF-κB signaling pathway proteins.

Experimental Validation Workflow

Figure 3: Workflow for evaluating anticancer and NF-κB inhibitory activity.

Detailed Experimental Protocols

1. NF-κB Reporter Gene Assay:

-

Objective: To quantify the inhibitory effect of the compound on NF-κB transcriptional activity.

-

Methodology:

-

Use a cell line (e.g., HEK293T) stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Treat the cells with varying concentrations of 2,3-Dihydro-1-benzofuran-3-carboxylic acid.

-

Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α or LPS).

-

Measure luciferase activity using a luminometer.

-

Calculate the IC50 for inhibition of NF-κB activity.

-

2. Immunofluorescence for p65 Nuclear Translocation:

-

Objective: To visualize the effect of the compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Methodology:

-

Grow cancer cells (e.g., HeLa or A549) on coverslips.

-

Pre-treat the cells with the test compound.

-

Stimulate with TNF-α to induce p65 translocation.

-

Fix, permeabilize, and stain the cells with an anti-p65 antibody and a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of p65 using fluorescence microscopy.

-

Additional Potential Therapeutic Applications

The broad bioactivity of 2,3-dihydrobenzofuran derivatives suggests that 2,3-Dihydro-1-benzofuran-3-carboxylic acid may have other therapeutic applications.

-

Anti-inflammatory: Derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), key enzymes in the inflammatory process.[3][4]

-

Antimicrobial: Some benzofuran derivatives exhibit antibacterial and antifungal properties.[1][9][10]

-

mPGES-1 Inhibition: The 2,3-dihydrobenzofuran scaffold has been identified as a promising starting point for the design of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are targets for treating inflammation and cancer.[2]

For each of these potential applications, a similar workflow of initial screening followed by more detailed mechanistic studies would be necessary to validate the activity of 2,3-Dihydro-1-benzofuran-3-carboxylic acid.